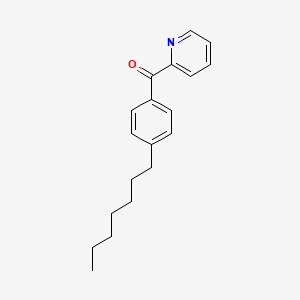

2-(4-Heptylbenzoyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

While specific chemical reactions involving “2-(4-Heptylbenzoyl)pyridine” were not found, pyridines in general are known to undergo various types of reactions. For instance, they can undergo electrophilic aromatic substitution reactions, though less readily due to their electron-deficient nature .

Scientific Research Applications

DNA Binding Agents

Pyridine derivatives, such as symmetric bis-2-(pyridyl)-1H-benzimidazoles, have been studied for their DNA binding capabilities. These molecules demonstrate AT-specific DNA binding similar to the bisbenzimidazole compound Hoechst 33258. The binding affinities to double-stranded DNA vary among different pyridine derivatized bisbenzimidazoles, with certain derivatives showing significantly higher affinities. This suggests potential applications in molecular biology and genetics, where specific interactions with DNA are crucial (Chaudhuri, Ganguly, & Bhattacharya, 2007).

Coordination Chemistry

Pyridine N-functionalized carbene ligands have been utilized in the synthesis and structural characterization of copper(I) imidazol-2-ylidene complexes. These complexes exhibit structural diversity and potential applications in catalysis and materials science, highlighting the versatility of pyridine derivatives in coordination chemistry (Tulloch, Danopoulos, Kleinhenz, Light, Hursthouse, & Eastham, 2001).

Fluorescent Probes

Certain imidazo[1,2-a]pyridine derivatives, resulting from the reaction of β-lactam carbenes with 2-pyridyl isonitriles, have been identified as efficient fluorescent probes for mercury ion detection. This indicates the potential of pyridine derivatives in environmental monitoring and analytical chemistry for detecting heavy metals in various media (Shao, Pang, Yan, Shi, & Cheng, 2011).

Metal-Organic Frameworks (MOFs)

Research into anionic In(III)-based metal-organic frameworks (MOFs) with double Lewis pyridine sites has demonstrated their efficiency as adsorbents for the selective removal of organic cationic dyes. This underscores the utility of pyridine derivatives in designing materials for water purification and environmental remediation (Yang, Wang, Chen, Xie, & Li, 2019).

Supramolecular Chemistry

Pyridine coupled mono and bisbenzimidazoles have been explored as supramolecular gelators. Their gelation properties, responsive to specific metal ions, suggest applications in selective metal ion sensing and ionic conductivity, contributing to advancements in sensor technology and materials science (Panja, Bhattacharya, & Ghosh, 2018).

Future Directions

While specific future directions for “2-(4-Heptylbenzoyl)pyridine” were not found, there is ongoing research in the field of pyridine synthesis. For instance, there is interest in developing new methods for the selective introduction of multiple functional groups into the pyridine scaffold . This could potentially impact the synthesis and applications of “2-(4-Heptylbenzoyl)pyridine”.

Mechanism of Action

Target of Action

It’s known that benzylic compounds often interact with various enzymes and receptors in the body

Mode of Action

Benzylic compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and properties, which may influence its interaction with its targets.

Biochemical Pathways

Benzylic compounds are known to participate in various biochemical processes, including those involving organometallic reagents

Result of Action

The compound’s reactions, such as free radical bromination, nucleophilic substitution, and oxidation, could potentially lead to various molecular and cellular changes .

properties

IUPAC Name |

(4-heptylphenyl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-2-3-4-5-6-9-16-11-13-17(14-12-16)19(21)18-10-7-8-15-20-18/h7-8,10-15H,2-6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQQTRUIJSYSPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642009 |

Source

|

| Record name | (4-Heptylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Heptylbenzoyl)pyridine | |

CAS RN |

898779-98-1 |

Source

|

| Record name | (4-Heptylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.